molecular formula C21H26N2O3 B7944799 benzyl N-[(2S)-1-(butylamino)-1-oxo-3-phenylpropan-2-yl]carbamate

benzyl N-[(2S)-1-(butylamino)-1-oxo-3-phenylpropan-2-yl]carbamate

Cat. No.: B7944799
M. Wt: 354.4 g/mol
InChI Key: RRULNKHHKRADQB-IBGZPJMESA-N
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Description

benzyl N-[(2S)-1-(butylamino)-1-oxo-3-phenylpropan-2-yl]carbamate: is an organic compound that belongs to the class of amides It is derived from L-phenylalanine, an essential amino acid, and is characterized by the presence of a butyl group attached to the nitrogen atom

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of benzyl N-[(2S)-1-(butylamino)-1-oxo-3-phenylpropan-2-yl]carbamate typically involves the reaction of L-phenylalanine with butylamine under specific conditions. One common method includes the following steps:

    Activation of L-Phenylalanine: L-phenylalanine is first activated by converting it into its corresponding acid chloride using reagents such as thionyl chloride or oxalyl chloride.

    Amidation Reaction: The activated L-phenylalanine is then reacted with butylamine in the presence of a base like triethylamine to form this compound.

    Purification: The crude product is purified using techniques such as recrystallization or column chromatography to obtain the pure compound.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The reaction conditions are optimized to ensure high yield and purity, and the product is subjected to rigorous quality control measures.

Chemical Reactions Analysis

Types of Reactions: benzyl N-[(2S)-1-(butylamino)-1-oxo-3-phenylpropan-2-yl]carbamate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to convert the amide group into an amine.

    Substitution: The compound can participate in nucleophilic substitution reactions where the butyl group can be replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents.

    Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.

    Substitution: Various nucleophiles such as halides, amines, and alcohols.

Major Products Formed:

    Oxidation: Oxidized derivatives of this compound.

    Reduction: N-Butyl L-Z-Phenylalanine.

    Substitution: Substituted derivatives depending on the nucleophile used.

Scientific Research Applications

benzyl N-[(2S)-1-(butylamino)-1-oxo-3-phenylpropan-2-yl]carbamate has several applications in scientific research, including:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activity and interactions with enzymes and receptors.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.

    Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of benzyl N-[(2S)-1-(butylamino)-1-oxo-3-phenylpropan-2-yl]carbamate involves its interaction with specific molecular targets, such as enzymes and receptors. The compound may act as an inhibitor or activator of certain enzymes, thereby modulating biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context of its use.

Comparison with Similar Compounds

    N-Butyl L-Phenylalaninamide: Similar structure but lacks the Z-configuration.

    N-Butyl D-Phenylalaninamide: The D-isomer of the compound.

    N-Butyl L-Tyrosinamide: Similar structure with a hydroxyl group on the aromatic ring.

Uniqueness: benzyl N-[(2S)-1-(butylamino)-1-oxo-3-phenylpropan-2-yl]carbamate is unique due to its specific stereochemistry and the presence of the Z-configuration, which can influence its reactivity and interactions with biological targets

Properties

IUPAC Name

benzyl N-[(2S)-1-(butylamino)-1-oxo-3-phenylpropan-2-yl]carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H26N2O3/c1-2-3-14-22-20(24)19(15-17-10-6-4-7-11-17)23-21(25)26-16-18-12-8-5-9-13-18/h4-13,19H,2-3,14-16H2,1H3,(H,22,24)(H,23,25)/t19-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RRULNKHHKRADQB-IBGZPJMESA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCNC(=O)C(CC1=CC=CC=C1)NC(=O)OCC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCNC(=O)[C@H](CC1=CC=CC=C1)NC(=O)OCC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H26N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

354.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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